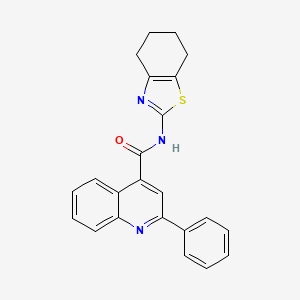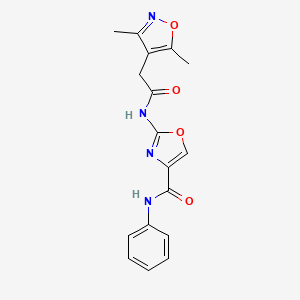
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
NNMT as a Therapeutic Target
NNMT's involvement in various metabolic and chronic diseases makes it a compelling target for therapeutic intervention. Research has identified small molecule inhibitors of NNMT, providing a foundation for the development of drugs aimed at conditions characterized by abnormal NNMT activity. These inhibitors offer potential for treating metabolic disorders, with implications for obesity, diabetes, and certain cancers (H. Neelakantan et al., 2017).
Methodological Advances in NNMT Study
Advancements in the methodology for studying NNMT have enabled a deeper understanding of its substrate scope and inhibitor development. A new assay for NNMT activity, utilizing ultra-high-performance hydrophilic interaction chromatography and mass spectrometric detection, has facilitated kinetic analyses and high-throughput screening of inhibitors. This progress aids in exploring the enzyme's role in disease and identifying potential therapeutic compounds (M. V. van Haren et al., 2016).
NNMT and Cancer
NNMT overexpression in various human cancers links the enzyme to tumorigenesis. The enzyme's ability to impair the methylation potential of cancer cells, altering the epigenetic state and promoting pro-tumorigenic gene expression, underscores its role in cancer biology. This association suggests that NNMT inhibitors could serve as a novel approach to cancer therapy, targeting the enzyme's contribution to the disease process (O. Ulanovskaya et al., 2013).
Metabolic Disease Research
Investigations into NNMT's role in metabolic diseases have led to the discovery of small molecule inhibitors that show promise for treating conditions like obesity and type-2 diabetes. These inhibitors, by modulating NNMT activity, have demonstrated potential for insulin sensitization and glucose regulation in animal models, paving the way for new treatments for metabolic disorders (A. Kannt et al., 2018).
Structural and Mechanistic Insights
Structural analysis and mutagenesis studies have provided valuable insights into NNMT's substrate recognition and catalysis mechanisms. Understanding the structural basis for nicotinamide binding and enzyme activity has implications for designing more effective NNMT inhibitors. These studies highlight the importance of specific residues in substrate recognition and the enzyme's catalytic process, offering directions for future drug development (Yi Peng et al., 2011).
Propiedades
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-23-13-4-6-14(7-5-13)24-11-15-20-16(25-21-15)10-19-17(22)12-3-2-8-18-9-12/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEBSPKDUGVJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2785123.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)
![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2785127.png)
![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)

![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)
![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)
![2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785141.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2785143.png)
![2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]](/img/structure/B2785146.png)